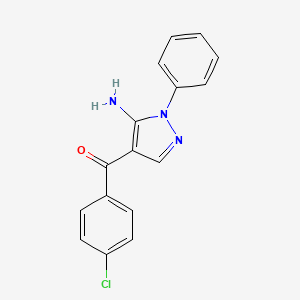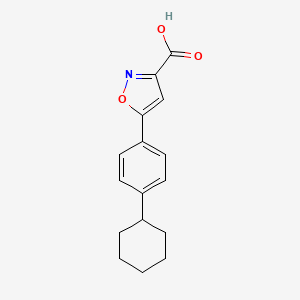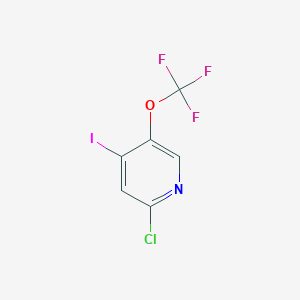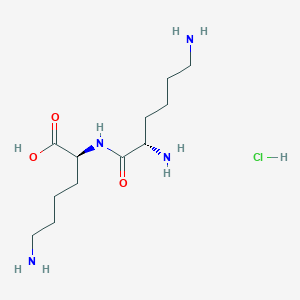
2-(4-Bromo-3-methoxyphenyl)oxy-ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Bromo-3-methoxyphenyl)oxy-ethanol, also known as 4-bromo-3-methoxybenzyl alcohol, is an organic compound with a molecular formula of C9H11BrO2. It is a colorless liquid with a sweet, balsamic odor, and is insoluble in water. It has a wide range of applications in the field of organic chemistry, ranging from use as a reagent in various synthetic processes to its use as a starting material for the synthesis of various drugs.
Wirkmechanismus
2-(4-Bromo-3-methoxyphenyl)oxy-ethanol acts as a nucleophile in organic reactions. It undergoes nucleophilic substitution reactions with alkyl halides and acyl halides, and can also undergo Friedel-Crafts alkylation reactions. In addition, it can undergo a variety of other reactions, such as addition reactions, elimination reactions, and condensation reactions.
Biochemical and Physiological Effects
2-(4-Bromo-3-methoxyphenyl)oxy-ethanol has not been found to have any significant biochemical or physiological effects. It is not known to be toxic, and is not known to cause any adverse effects when used in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-Bromo-3-methoxyphenyl)oxy-ethanol is a useful reagent for a variety of organic synthesis reactions. It is relatively inexpensive, and is readily available from chemical suppliers. It is also relatively stable, and can be stored for long periods of time without significant degradation. However, it is not soluble in water, and thus may not be suitable for some reactions that require aqueous solvents.
Zukünftige Richtungen
2-(4-Bromo-3-methoxyphenyl)oxy-ethanol has a wide range of applications in organic synthesis, and its use as a reagent is likely to continue to increase in the future. In particular, its use in the synthesis of various drugs, polymers, and other compounds is likely to increase as new applications are discovered. In addition, further research into its mechanism of action and its biochemical and physiological effects is likely to lead to the development of new and improved synthetic methods. Finally, the development of new and improved methods for the synthesis of 2-(4-Bromo-3-methoxyphenyl)oxy-ethanol is likely to lead to increased availability of this compound, which will in turn lead to its increased use in organic synthesis.
Synthesemethoden
2-(4-Bromo-3-methoxyphenyl)oxy-ethanol can be synthesized via a number of methods. The most commonly used method is the reaction of 2-(4-Bromo-3-methoxyphenyl)oxy-ethanolthoxybenzaldehyde with ethanol in the presence of an acid catalyst. This method produces a yield of up to 95%. Other methods include the reaction of 2-(4-Bromo-3-methoxyphenyl)oxy-ethanolthoxybenzene with ethylene oxide, the reaction of 2-(4-Bromo-3-methoxyphenyl)oxy-ethanolthoxyphenol with ethylene oxide, and the reaction of 2-(4-Bromo-3-methoxyphenyl)oxy-ethanolthoxybenzyl chloride with sodium ethoxide.
Wissenschaftliche Forschungsanwendungen
2-(4-Bromo-3-methoxyphenyl)oxy-ethanol has a wide range of applications in scientific research. It is used as a reagent in the synthesis of various drugs, such as the antifungal agent clotrimazole, the anti-inflammatory agent ketoprofen, and the antidepressant drug fluoxetine. It is also used in the synthesis of various other compounds, such as the insect repellent DEET and the anti-malarial drug artemisinin. In addition, 2-(4-Bromo-3-methoxyphenyl)oxy-ethanol is used in the synthesis of various polymers, such as polyurethanes and polyesters.
Eigenschaften
IUPAC Name |
2-(4-bromo-3-methoxyphenoxy)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO3/c1-12-9-6-7(13-5-4-11)2-3-8(9)10/h2-3,6,11H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHUJWTGCPSJIMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)OCCO)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-3-methoxyphenyl)oxy-ethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[4-(2-Hydroxyethyl)-1-piperazinyl]acetamide hydrochloride](/img/structure/B6337306.png)

![{[(4-tert-Butylphenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B6337324.png)



![2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-1,4-piperazinedicarboxylic acid 1,4-bis(1,1-dimethylethyl) ester](/img/structure/B6337355.png)


